molecular formula C7H7N3OS B1283731 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 926254-65-1

5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1283731
CAS No.: 926254-65-1
M. Wt: 181.22 g/mol
InChI Key: QMFOBSJYPCYCOP-UHFFFAOYSA-N
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Description

5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a thiophene ring attached to an oxadiazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thienylmethyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-7-10-9-6(11-7)4-5-2-1-3-12-5/h1-3H,4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFOBSJYPCYCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588028
Record name 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926254-65-1
Record name 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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